3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole
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Overview
Description
3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,8-dimethylchromone with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while substitution reactions can produce various functionalized derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties . Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as pyrazofurin, encorafenib, and celecoxib share structural similarities with 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole and exhibit various biological activities.
Chromone Derivatives: Compounds like flavones and isoflavones also share structural features and have been studied for their biological properties.
Uniqueness
The uniqueness of this compound lies in its fused chromone-pyrazole structure, which imparts distinct chemical and biological properties. This structural motif allows for diverse functionalization and the potential to interact with multiple biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
62407-06-1 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3,8-dimethyl-1-phenyl-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C18H16N2O/c1-12-8-9-17-15(10-12)18-16(11-21-17)13(2)19-20(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
IQDIPRNEAVNJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=C2N(N=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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